An In-depth Technical Guide to Bromo-PEG2-CH2-Boc (CAS: 1807518-63-3): A Key Linker in Targeted Protein Degradation
An In-depth Technical Guide to Bromo-PEG2-CH2-Boc (CAS: 1807518-63-3): A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bromo-PEG2-CH2-Boc (tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate), a bifunctional linker with the CAS number 1807518-63-3. This molecule has emerged as a critical tool in the rapidly advancing field of targeted protein degradation, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will delve into the chemical properties, synthesis, and application of this linker, with a particular focus on its role in the development of PROTACs targeting Bruton's tyrosine kinase (BTK). Detailed experimental protocols, quantitative data from relevant studies, and visualizations of the underlying biological pathways and experimental workflows are provided to aid researchers in leveraging this compound for their drug discovery efforts.
Introduction to Bromo-PEG2-CH2-Boc
Bromo-PEG2-CH2-Boc is a heterobifunctional molecule featuring a bromoethyl group for nucleophilic substitution and a tert-butoxycarbonyl (Boc)-protected carboxylic acid. The core of the molecule is a short polyethylene glycol (PEG) chain consisting of two ethylene glycol units. This PEG linker imparts favorable physicochemical properties, such as increased hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.
PROTACs are chimeric molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). The length, flexibility, and chemical nature of the linker, such as that of Bromo-PEG2-CH2-Boc, are key parameters for optimization in PROTAC design.
Physicochemical Properties and Data
A summary of the key physicochemical properties of Bromo-PEG2-CH2-Boc is presented in the table below. This data is essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value |
| CAS Number | 1807518-63-3 |
| Molecular Formula | C₁₀H₁₉BrO₄ |
| Molecular Weight | 283.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity | Typically ≥97% |
| Storage Temperature | -20°C for long-term storage |
Synthesis of Bromo-PEG2-CH2-Boc
Application in PROTAC Synthesis: Targeting Bruton's Tyrosine Kinase (BTK)
Bromo-PEG2-CH2-Boc has been successfully employed in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation and a validated target in various B-cell malignancies.
Experimental Protocol: Synthesis of a BTK-Targeting PROTAC
The following protocol is adapted from the synthesis of a BTK degrader and describes the use of Bromo-PEG2-CH2-Boc as a linker.
Step 1: Alkylation of the BTK Ligand with Bromo-PEG2-CH2-Boc
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To a solution of the BTK ligand (e.g., a derivative of ibrutinib with a suitable nucleophilic handle) in an appropriate solvent such as dimethylformamide (DMF), add a base (e.g., triethylamine or cesium carbonate).
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Add Bromo-PEG2-CH2-Boc (1.0-1.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting intermediate by column chromatography on silica gel.
Step 2: Boc Deprotection
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Dissolve the purified intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).
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Stir the reaction at room temperature for 1-2 hours.
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Remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid intermediate.
Step 3: Amide Coupling with an E3 Ligase Ligand
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To a solution of the deprotected intermediate from Step 2 in DMF, add a coupling agent such as HATU or HOBt/EDC.
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Add a suitable E3 ligase ligand containing a primary or secondary amine (e.g., pomalidomide or a derivative thereof) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
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Stir the reaction at room temperature overnight.
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Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).
Below is a visual representation of this synthetic workflow.
Biological Evaluation of BTK-Targeting PROTACs
The efficacy of a newly synthesized PROTAC is evaluated through a series of in vitro assays to determine its ability to induce the degradation of the target protein.
Quantitative Data on BTK Degradation
The following table presents representative data from studies on BTK PROTACs, illustrating the key metrics used to assess their performance. While the specific PROTAC synthesized with Bromo-PEG2-CH2-Boc in the previously mentioned study did not have its degradation data published, the data below from other BTK PROTACs with short PEG linkers provides a relevant benchmark.[1][2]
| PROTAC Identifier | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| P13I | Pomalidomide (CRBN) | RAMOS | ~10 | >73 |
| PTD10 | Pomalidomide (CRBN) | Ramos | 0.5 | >95 |
| PTD10 | Pomalidomide (CRBN) | JeKo-1 | 0.6 | >95 |
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DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
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Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Experimental Protocol: Western Blotting for BTK Degradation
This protocol is a standard method to quantify the levels of a target protein in cells following treatment with a PROTAC.[3]
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Cell Culture and Treatment: Plate cells (e.g., a B-cell lymphoma cell line such as RAMOS or JeKo-1) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the BTK-targeting PROTAC for a specified period (e.g., 18-24 hours).
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Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the total protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of total protein from each sample onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
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Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for BTK.
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Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
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To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
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Detection and Analysis:
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Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
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Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative amount of BTK protein in each sample.
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Plot the relative BTK levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
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The general workflow for evaluating PROTAC-mediated protein degradation is depicted below.
The BTK Signaling Pathway and PROTAC Mechanism of Action
Understanding the biological context in which a PROTAC operates is crucial for its rational design and development. The diagram below illustrates the BTK signaling pathway and the mechanism by which a BTK-targeting PROTAC induces its degradation.
Conclusion
Bromo-PEG2-CH2-Boc is a valuable and versatile linker for the synthesis of PROTACs. Its chemical structure, featuring a reactive bromoethyl group, a protected carboxylic acid, and a hydrophilic PEG2 spacer, provides a well-balanced set of properties for the construction of effective protein degraders. The successful application of this linker in the development of BTK-targeting PROTACs underscores its utility in the field of targeted protein degradation. This technical guide provides researchers with the fundamental knowledge, experimental protocols, and conceptual frameworks necessary to effectively utilize Bromo-PEG2-CH2-Boc in their drug discovery and chemical biology research.
References
- 1. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
